molecular formula C19H23N3O4 B11107538 2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide

Cat. No.: B11107538
M. Wt: 357.4 g/mol
InChI Key: PFULLCPDNZNVFW-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both aromatic and hydrazide functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide typically involves the reaction of 3-methylaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H23N3O4/c1-13-6-5-7-15(8-13)20-12-18(23)22-21-11-14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-11+

InChI Key

PFULLCPDNZNVFW-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.